

# Elymoclavine: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Elymoclavine*

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## Abstract

**Elymoclavine** is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of lysergic acid and its derivatives, it is of significant interest in pharmaceutical research and biotechnology. This document provides a comprehensive technical overview of the chemical structure of **elymoclavine**, including its physicochemical properties, spectroscopic characteristics, and relevant experimental methodologies. Detailed diagrams of its biosynthetic pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of its chemical logic.

## Chemical Structure and Identification

**Elymoclavine** is a rigid, complex molecule built upon the ergoline ring system. Its structure is characterized by an indole moiety fused to a quinoline system, with specific stereochemistry that is crucial for its biological activity.

- Chemical Name (IUPAC): [(6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol[1][2]
- Synonyms: Elymoclavin, 8,9-Didehydro-6-methylergoline-8-methanol
- CAS Number: 548-43-6[1][2][3][4]

- Molecular Formula: C<sub>16</sub>H<sub>18</sub>N<sub>2</sub>O[3][4][5][6]
- Stereochemistry: The absolute configuration of the two chiral centers in the D-ring is (6aR, 10aR), which defines its three-dimensional structure.[1][2]

## Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **elymoclavine**, compiled from various sources.

**Table 1: Physicochemical Properties**

Property	Value	Reference(s)
Molecular Weight	254.33 g/mol	[2][3][4][5]
Appearance	Monoclinic prisms (from methanol)	[3]
Melting Point	248-252 °C (decomposes)	[3]
Density	1.247 g/cm <sup>3</sup>	[6]
Boiling Point	468 °C at 760 mmHg	[6]
Flash Point	236.8 °C	[6]
Optical Rotation [α]D <sup>20</sup>	-59° (c=0.1 in ethanol)	[3]
	-152° (c=0.9 in pyridine)	[3]
Solubility	Fairly soluble in water (alkaline reaction); Soluble in pyridine; Very slightly soluble in other organic solvents.	[3]

**Table 2: Spectroscopic Data**

While detailed spectral data with peak assignments for <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry fragmentation are not readily available in the public domain, the following characteristics have been reported.

Technique	Data / Characteristics	Reference(s)
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ : 227, 283, 293 nm ( $\log \epsilon$ : 4.31, 3.84, 3.76)	[3]
Mass Spectrometry (ESI-MS)	As a clavine-type alkaloid, it is expected to show a simpler fragmentation pattern compared to peptide ergot alkaloids, lacking significant fragments at m/z 268, 251, and 225. The protonated molecular ion $[\text{M}+\text{H}]^+$ would be observed at m/z 255.15.	
Infrared (IR) Spectroscopy	Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-N stretching are expected.	
$^{13}\text{C}$ -NMR Spectroscopy	A $^{13}\text{C}$ -NMR spectrum is available in the SpectraBase database, but specific chemical shifts are not publicly listed.	
$^1\text{H}$ -NMR Spectroscopy	$^1\text{H}$ -NMR is a standard method for characterization, but a detailed peak list with assignments is not publicly available.	

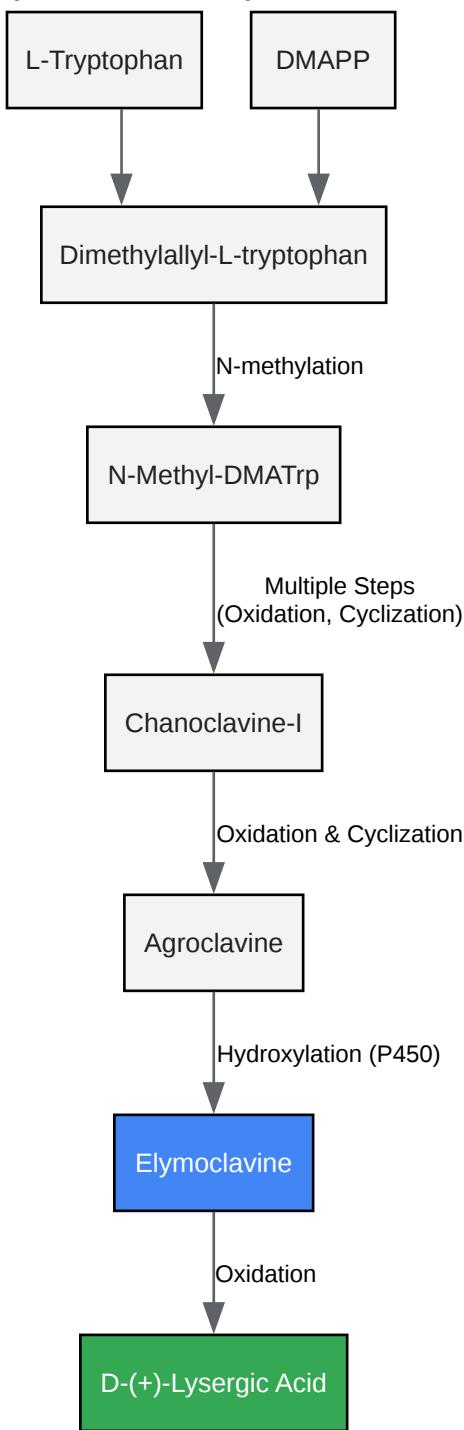
Note: The lack of publicly accessible, detailed NMR and MS fragmentation data represents a significant information gap for researchers requiring spectral confirmation.

## Biosynthesis and Synthetic Pathways

## Biosynthetic Pathway

**Elymoclavine** is a naturally occurring alkaloid produced by fungi of the *Claviceps* genus. It is a crucial intermediate in the biosynthesis of D-(+)-lysergic acid. The pathway begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).<sup>[1]</sup> The key steps are outlined in the diagram below.

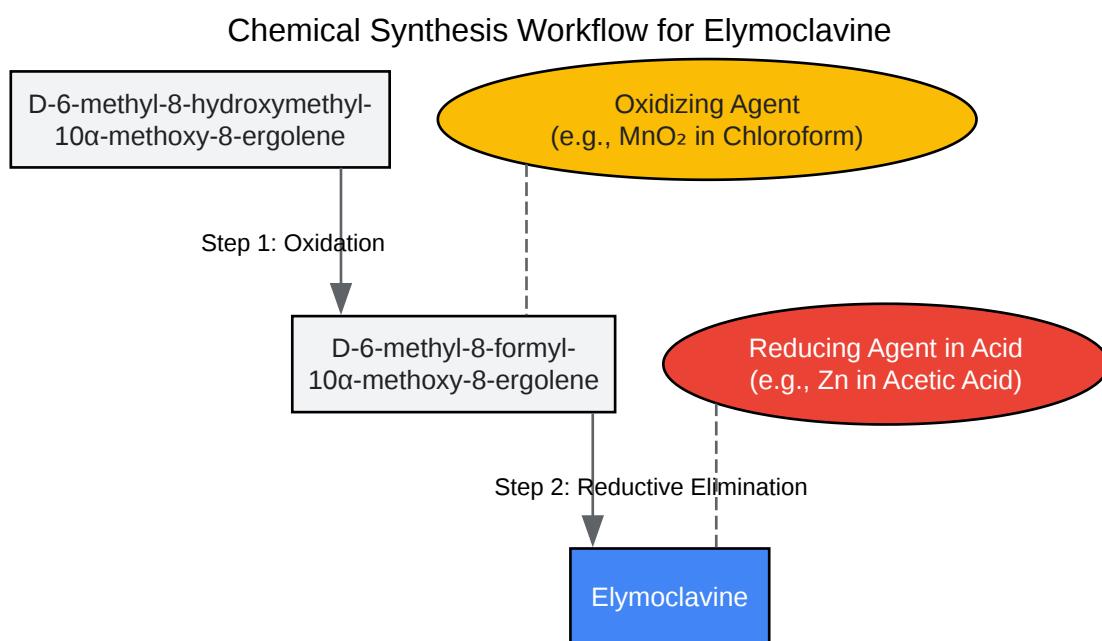
## Elymoclavine Biosynthetic Pathway

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A simplified diagram of the major intermediates in the fungal biosynthesis of **elymoclavine**.

## Chemical Synthesis Workflow

A chemical synthesis for **elymoclavine** has been reported, providing a route from a related ergolene derivative. The workflow involves a two-step process: oxidation of a primary alcohol to an aldehyde, followed by reduction and rearrangement.



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A two-step chemical synthesis route to **elymoclavine** from an ergolene precursor.

## Experimental Protocols

The following sections describe generalized experimental methodologies for the isolation and synthesis of **elymoclavine** based on available literature. Specific, validated protocols with precise quantitative details are not readily found and would require empirical development.

## Isolation and Purification from Fungal Culture

**Elymoclavine** is typically isolated from saprophytic cultures of *Claviceps* species. The general procedure involves extraction and separation from other clavine alkaloids like agroclavine.

- **Culture and Harvest:** *Claviceps* strains are grown in a suitable fermentation medium (e.g., ammonium citrate/sucrose) until alkaloid production is maximized. The mycelia and culture broth are harvested.

- **Alkalization and Extraction:** The combined culture material is made alkaline (e.g., with ammonia) to a pH of 8-9.5. The free alkaloids are then extracted into a water-immiscible organic solvent, such as chloroform or ether.
- **Acid-Base Partitioning:** The organic extract containing the total alkaloid fraction is then extracted with an acidic aqueous solution (pH < 4). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities.
- **Fractional Separation:** The acidic solution is carefully neutralized and then made alkaline again. **Elymoclavine** is more water-soluble than agroclavine. By carefully controlling the pH and performing sequential extractions with an organic solvent (e.g., chloroform), a partial separation can be achieved. Agroclavine tends to precipitate or be extracted first, leaving **elymoclavine** in the alkaline aqueous solution, from which it can then be more thoroughly extracted.
- **Chromatography and Crystallization:** The crude **elymoclavine** fraction is further purified using column chromatography (e.g., silica gel or alumina). The purified **elymoclavine** is then crystallized from a suitable solvent such as methanol or acetone to yield monoclinic prisms.

## Chemical Synthesis Protocol

The following protocol is based on the synthetic route described in U.S. Patent 3,923,812.

- **Step 1: Oxidation:**
  - A solution of the starting material, D-6-methyl-8-hydroxymethyl-10 $\alpha$ -methoxy-8-ergolene, is prepared in a suitable solvent like chloroform.
  - An oxidizing agent, such as activated manganese dioxide ( $MnO_2$ ), is added in excess.
  - The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
  - The mixture is filtered to remove the manganese oxides, and the filtrate containing the intermediate aldehyde is evaporated to yield the crude product.
- **Step 2: Reductive Elimination:**

- The crude aldehyde from Step 1 is dissolved in a mixture of a weak acid, such as glacial acetic acid, and a protic solvent.
- An active metal reducing agent, typically zinc dust, is added portion-wise to the solution.
- The reaction is stirred, leading to the reduction of the aldehyde and subsequent elimination of the  $10\alpha$ -methoxy group to form the C9-C10 double bond characteristic of **elymoclavine**.
- Upon completion, the reaction is filtered to remove excess zinc. The filtrate is neutralized with a base (e.g., ammonium hydroxide) and extracted with an organic solvent like chloroform.
- The organic extracts are combined, washed, dried, and evaporated to yield crude **elymoclavine**, which can be purified by chromatography and/or crystallization.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of **elymoclavine**. While a specific method for **elymoclavine** is not detailed, a general approach for ergot alkaloids can be adapted:

- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: Fluorescence detection is highly sensitive for ergot alkaloids (e.g., Excitation: ~310-320 nm, Emission: ~410-420 nm). UV detection at one of its absorbance maxima (e.g., 227 or 283 nm) can also be used.
- Quantification: Performed by comparison of peak areas with those of a certified reference standard of **elymoclavine**.

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